Cas no 2228193-37-9 (tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate)

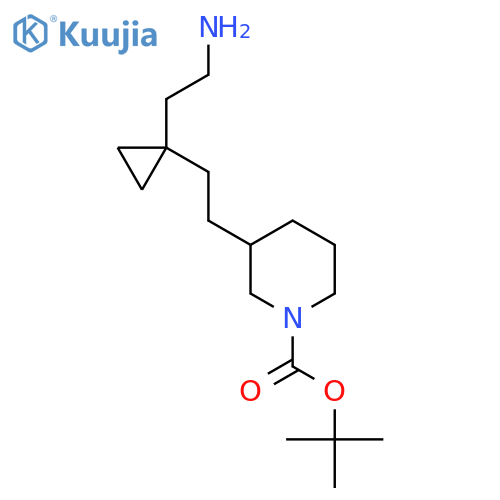

2228193-37-9 structure

商品名:tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate

tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate

- 2228193-37-9

- EN300-2006966

- tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate

-

- インチ: 1S/C17H32N2O2/c1-16(2,3)21-15(20)19-12-4-5-14(13-19)6-7-17(8-9-17)10-11-18/h14H,4-13,18H2,1-3H3

- InChIKey: BYBHNDBKXSUIPP-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CCCC(C1)CCC1(CCN)CC1)=O

計算された属性

- せいみつぶんしりょう: 296.246378268g/mol

- どういたいしつりょう: 296.246378268g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006966-0.5g |

tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate |

2228193-37-9 | 0.5g |

$1646.0 | 2023-09-16 | ||

| Enamine | EN300-2006966-2.5g |

tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate |

2228193-37-9 | 2.5g |

$3362.0 | 2023-09-16 | ||

| Enamine | EN300-2006966-0.05g |

tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate |

2228193-37-9 | 0.05g |

$1440.0 | 2023-09-16 | ||

| Enamine | EN300-2006966-5.0g |

tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate |

2228193-37-9 | 5g |

$4972.0 | 2023-05-31 | ||

| Enamine | EN300-2006966-5g |

tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate |

2228193-37-9 | 5g |

$4972.0 | 2023-09-16 | ||

| Enamine | EN300-2006966-1g |

tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate |

2228193-37-9 | 1g |

$1714.0 | 2023-09-16 | ||

| Enamine | EN300-2006966-0.25g |

tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate |

2228193-37-9 | 0.25g |

$1577.0 | 2023-09-16 | ||

| Enamine | EN300-2006966-0.1g |

tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate |

2228193-37-9 | 0.1g |

$1508.0 | 2023-09-16 | ||

| Enamine | EN300-2006966-1.0g |

tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate |

2228193-37-9 | 1g |

$1714.0 | 2023-05-31 | ||

| Enamine | EN300-2006966-10.0g |

tert-butyl 3-{2-[1-(2-aminoethyl)cyclopropyl]ethyl}piperidine-1-carboxylate |

2228193-37-9 | 10g |

$7373.0 | 2023-05-31 |

tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

2228193-37-9 (tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate) 関連製品

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量